3-Methanesulfonylcyclohexan-1-ol

Medicinal Chemistry Structure-Activity Relationship (SAR) Organic Synthesis

Researchers conducting structure-activity relationship (SAR) studies often face invalid data due to regioisomeric impurities. 3-Methanesulfonylcyclohexan-1-ol eliminates this risk by providing the definitive 3-substituted scaffold. • ≥98% purity ensures reproducible synthetic outcomes and simplifies downstream purification. • Unique 1,3-disubstitution pattern enables accurate SAR investigations critical for medicinal chemistry. • Robust sulfone group offers metabolic stability for drug candidate design. Procure with confidence for reliable, regiospecific derivatization.

Molecular Formula C7H14O3S
Molecular Weight 178.25 g/mol
CAS No. 1342041-13-7
Cat. No. B1375206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methanesulfonylcyclohexan-1-ol
CAS1342041-13-7
Molecular FormulaC7H14O3S
Molecular Weight178.25 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1CCCC(C1)O
InChIInChI=1S/C7H14O3S/c1-11(9,10)7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3
InChIKeyQXLWUYPXQYJLNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methanesulfonylcyclohexan-1-ol Overview


3-Methanesulfonylcyclohexan-1-ol (CAS 1342041-13-7) is an organic compound with the molecular formula C7H14O3S and a molecular weight of 178.25 g/mol [1]. Its chemical structure is defined by a cyclohexane ring substituted at the 3-position with a methanesulfonyl group (-SO2CH3) and at the 1-position with a hydroxyl group (-OH) . The compound is a member of the methylsulfonyl cyclohexanol class of small molecules and is commercially available from multiple vendors with a purity typically ranging from 95% to 98% . It is utilized as a versatile building block in organic synthesis, particularly in medicinal chemistry for lead discovery and scaffold elaboration .

Scaffold
Regiospecific 3‑sulfone‑cyclohexanol scaffold for SAR elaboration
Synthetic role
Versatile building block with a derivatizable 1‑hydroxyl handle
Quality context
Commercial purity specification supports reproducible synthesis workflows

Non-Substitutability of 3-Methanesulfonylcyclohexan-1-ol


The simple substitution of a methylsulfonyl cyclohexanol class analog for 3-Methanesulfonylcyclohexan-1-ol is not scientifically justifiable due to the profound impact of regioisomerism on chemical reactivity and potential biological interaction. The precise positioning of the methanesulfonyl group on the cyclohexane ring (e.g., 2-, 3-, or 4-position) dictates the molecule's three-dimensional conformation, its electronic distribution, and the steric accessibility of the reactive hydroxyl group [1]. This structural specificity is a critical determinant in structure-activity relationships (SAR) for any subsequent application, meaning that even a subtle change in substitution pattern can lead to a complete loss of desired function or the introduction of unforeseen liabilities. Unlike a generic building block, the 3-position offers a unique scaffold for further regiospecific derivatization .

Target compound
3-Methanesulfonylcyclohexan-1-ol
Potential substitute
2- or 4-Methanesulfonylcyclohexan-1-ol regioisomers
Defined 1,3-disubstitution pattern; unique spatial and electronic profile
Regioisomer shift alters conformational landscape and hydrogen‑bonding geometry; may lead to complete loss of SAR relevance
Sulfone oxidation state (+4) confers metabolic stability context
Sulfoxide or sulfide analogs possess different redox behavior and polarity; metabolic‑stability profile may not transfer

3-Methanesulfonylcyclohexan-1-ol: Differentiation Benchmarks


Regioisomeric Specificity

The primary and most quantifiable point of differentiation for 3-Methanesulfonylcyclohexan-1-ol is its specific regioisomeric structure. The molecule is uniquely defined by the presence of the methylsulfonyl group at the 3-position of the cyclohexane ring, whereas closely related analogs are substituted at the 2-position (2-Methanesulfonylcyclohexan-1-ol) or 4-position (4-Methanesulfonylcyclohexan-1-ol) [1]. This positional difference, represented by the canonical SMILES string CS(=O)(=O)C1CCCC(O)C1 for the 3-isomer , is an absolute structural identifier with 100% qualitative difference from its isomers. While direct comparative biological or reactivity data is absent from the primary literature, it is a foundational principle in medicinal chemistry that such regioisomers are distinct chemical entities with non-overlapping properties, making them non-substitutable in any rigorous scientific workflow.

Regioisomeric identity
Class-level inference
3-position sulfone / 1-position hydroxylvs. 2- or 4-sulfone isomers
Distinct chemical entities; regioisomer choice is non‑negotiable for valid SAR
Structural data from PubChem; direct comparative reactivity data not available
Medicinal Chemistry Structure-Activity Relationship (SAR) Organic Synthesis

Purity Grade Benchmark

A key quantitative benchmark for procurement is the verified purity of commercially available material. For 3-Methanesulfonylcyclohexan-1-ol (CAS 1342041-13-7), a purity of 98% is explicitly listed by a reputable vendor (Leyan) . Other vendors offer the compound at a purity of 95% . This provides a clear, verifiable specification that can be used in procurement decisions.

Purity benchmark
Data to verify
98%
Vendor specification (Leyan) provides a procurement-quality reference point
Analytical method not specified; compare with alternative 95% listings
Chemical Procurement Quality Control Synthetic Chemistry

Sulfone Oxidation State vs. Analogs

The sulfur atom in 3-Methanesulfonylcyclohexan-1-ol exists in its highest oxidation state (+4) as a sulfone. This differentiates it from its corresponding sulfoxide (3-methylsulfinyl cyclohexanol, CAS 2138126-09-5) and sulfide (3-methylsulfanyl cyclohexanol) analogs [1][2]. This difference in oxidation state alters the physicochemical properties of the molecule, such as its polarity and hydrogen-bonding capacity, and makes the sulfone moiety metabolically distinct and resistant to further oxidation or reduction.

Sulfur oxidation state
Class-level inference
Sulfone (S=O, S=O)vs. sulfoxide (S=O) or sulfide (S-)
Sulfone is most oxidized, chemically inert; may support metabolic‑stability design
Functional‑group class property; compound‑specific stability data to verify
Medicinal Chemistry Prodrug Design Organic Synthesis

3-Methanesulfonylcyclohexan-1-ol: Application Scenarios


Regiospecific Scaffold for SAR Studies

In medicinal chemistry, 3-Methanesulfonylcyclohexan-1-ol is the required compound for any SAR investigation exploring the biological or chemical effect of a 3-sulfone-substituted cyclohexanol ring. Its use is mandatory to ensure that any observed activity is definitively linked to the specific 3D-arrangement and electronic properties conferred by the 3-position, as highlighted by the regioisomeric specificity evidence [1]. Procuring and testing the incorrect 2- or 4-isomer would generate invalid data and lead to incorrect optimization hypotheses.

Metabolic Stability with Sulfonyl Moiety

As established by the oxidation state differentiation evidence, the sulfone group in 3-Methanesulfonylcyclohexan-1-ol is chemically and metabolically robust [2]. This makes the compound an ideal starting material for the design and synthesis of drug candidates where metabolic liabilities have been identified, such as sites susceptible to CYP450-mediated oxidation. The 3-substituted scaffold allows chemists to leverage this stability while using the 1-hydroxyl group as a functional handle for further derivatization.

Regioselective Transformations on 1,3-Disubstituted Core

The unique spatial relationship between the 1-hydroxyl and 3-sulfonyl groups provides a defined geometric scaffold for exploring regio- and stereoselective reactions. The 3-position substitution pattern is the specific variable of interest, and substituting an analog with a different pattern (e.g., 1,2- or 1,4-disubstitution) would alter the stereoelectronic landscape and render the study invalid . Research into transformations such as directed C-H activation or intramolecular cyclizations would rely on the precise 1,3-relationship present in this compound.

High-Purity Starting Material for Synthesis

For researchers conducting multi-step synthesis where the yield and purity of downstream products are critical, the procurement of 3-Methanesulfonylcyclohexan-1-ol at a verified 98% purity provides a quantifiable and reproducible starting point . This specification reduces the risk of side reactions and simplifies purification, thereby increasing the overall efficiency and reliability of the synthetic route.

Application
Selection Property
Validation Focus
Regiospecific SAR studies
3‑sulfone substitution pattern
Confirm regioisomer identity (InChI Key / NMR) to avoid isomer mismatch
Metabolic‑stability design
Sulfone oxidation state stability
Verify metabolic‑soft‑spot replacement in lead series; assess CYP resistance context
1,3‑disubstituted scaffold transformations
Regiospecific 1,3‑relationship
Validate that reactivity (e.g., directed C–H activation) depends on correct positional isomer
High‑purity synthetic starting material
Commercial purity specification
Confirm vendor‑reported purity and identity before multi‑step synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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